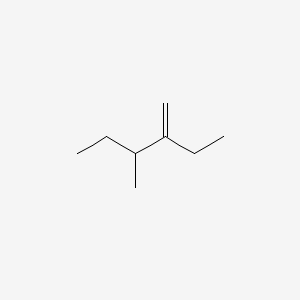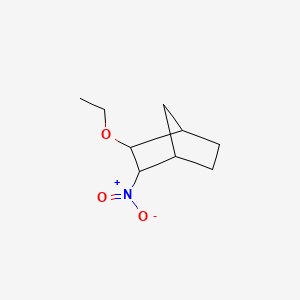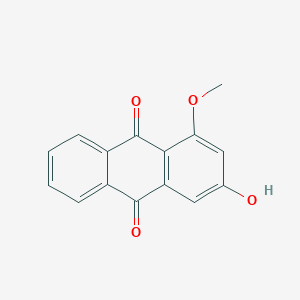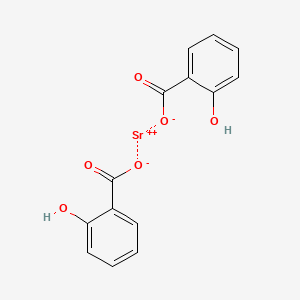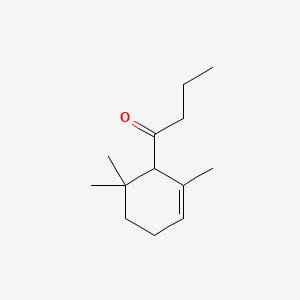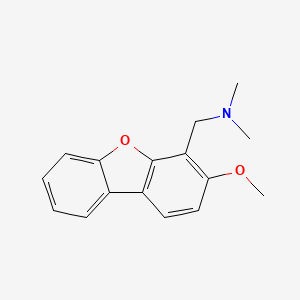
Oxiranecarbonitrile, 3-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranecarbonitrile, 3-(1-methylethyl)-, typically involves the reaction of an appropriate epoxide with a cyanide source under controlled conditions . One common method is the reaction of 3-(1-methylethyl)oxirane with sodium cyanide in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the cyanide ion attacks the less hindered carbon atom of the epoxide ring, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of Oxiranecarbonitrile, 3-(1-methylethyl)-, may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product . The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Oxiranecarbonitrile, 3-(1-methylethyl)-, undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, such as amines and alcohols, to form substituted products.
Oxidation: The compound can be oxidized to form corresponding oxiranecarboxylic acids.
Reduction: The compound can be reduced to form corresponding oxiranemethanols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium cyanide, amines, and alcohols in solvents like DMSO or ethanol at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted oxiranecarbonitriles.
Oxidation: Oxiranecarboxylic acids.
Reduction: Oxiranemethanols.
Wissenschaftliche Forschungsanwendungen
Oxiranecarbonitrile, 3-(1-methylethyl)-, has several scientific research applications:
Wirkmechanismus
The mechanism of action of Oxiranecarbonitrile, 3-(1-methylethyl)-, involves its reactivity towards nucleophiles and electrophiles . The compound’s epoxide ring is highly strained, making it susceptible to nucleophilic attack . The cyanide group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxirane (Ethylene Oxide): A simpler analog with a similar epoxide ring structure but without the cyanide group.
3-Methyl-3-(1-methylethyl)oxirane-2-carbonitrile: A closely related compound with an additional methyl group.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and makes it a valuable compound in various research and industrial contexts .
Eigenschaften
Molekularformel |
C6H9NO |
|---|---|
Molekulargewicht |
111.14 g/mol |
IUPAC-Name |
3-propan-2-yloxirane-2-carbonitrile |
InChI |
InChI=1S/C6H9NO/c1-4(2)6-5(3-7)8-6/h4-6H,1-2H3 |
InChI-Schlüssel |
SEGYKVGTXNCOAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1C(O1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


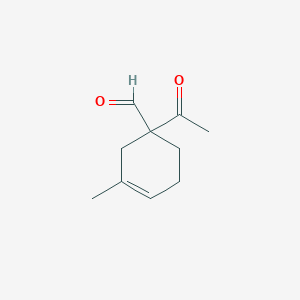
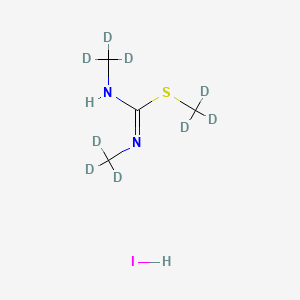
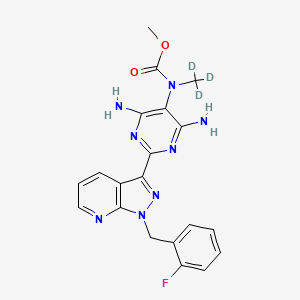
![[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-2-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-6-methyloxan-3-yl] acetate](/img/structure/B13827890.png)
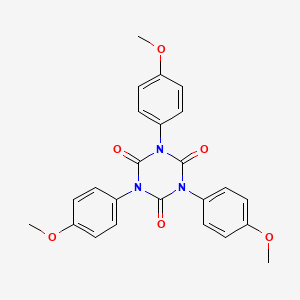
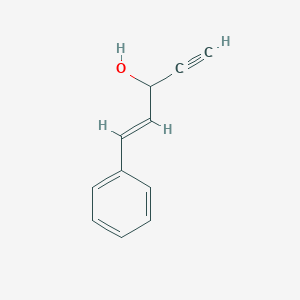
![1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride](/img/structure/B13827901.png)
